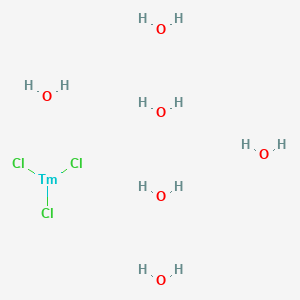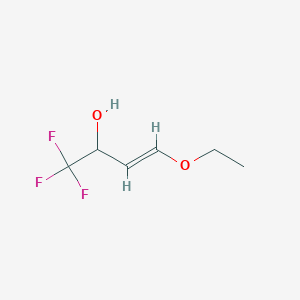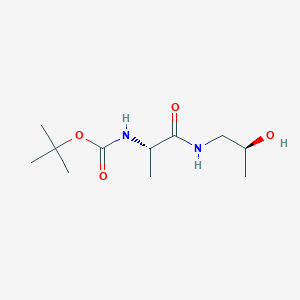![molecular formula C10H14O2 B12061906 (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-tricyclo[33103,7]nonane-3-carboxylic acid is a unique organic compound characterized by its tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid typically involves the synthesis of its tricyclic core followed by the introduction of the carboxylic acid group. Common synthetic routes include:
Cyclization Reactions: Starting from suitable precursors, cyclization reactions can be employed to form the tricyclic core.
Functional Group Transformations: Introduction of the carboxylic acid group can be achieved through various functional group transformations, such as oxidation of alcohols or aldehydes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions followed by purification steps to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid include other tricyclic carboxylic acids and their derivatives.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the potential applications arising from this unique configuration. Its distinct chemical properties and reactivity make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2,(H,11,12)/t6-,7+,8?,10? |
Clave InChI |
RXUUYFUQAGICCD-NLZKFAMNSA-N |
SMILES isomérico |
C1[C@@H]2CC3C[C@H]1CC3(C2)C(=O)O |
SMILES canónico |
C1C2CC3CC1CC3(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


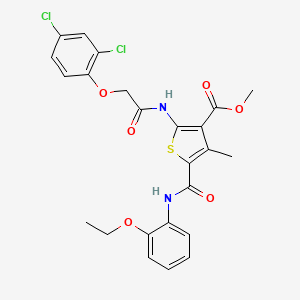
![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
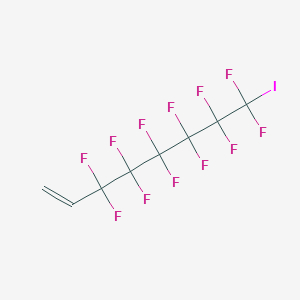
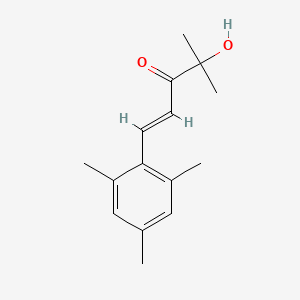
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)

